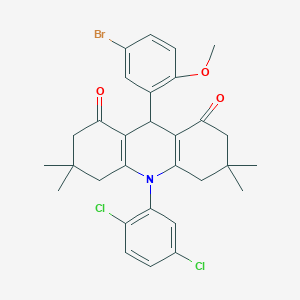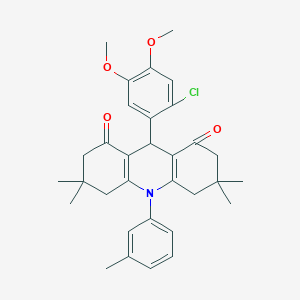![molecular formula C26H27BrN4O4S B307530 6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307530.png)
6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Applications De Recherche Scientifique
6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in the field of drug discovery. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of 6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, it has been shown to exhibit anti-inflammatory and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is its potential as a lead compound for the development of novel drugs. However, one of the limitations of this compound is its complex synthesis method, which may limit its widespread use in the laboratory.
Orientations Futures
There are several future directions for the research and development of 6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. These include the investigation of its potential as a treatment for various diseases, the optimization of its synthesis method, and the development of analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of drug discovery. Its complex synthesis method and limited availability may limit its widespread use in the laboratory, but its potential as a lead compound for the development of novel drugs warrants further investigation.
Méthodes De Synthèse
The synthesis of 6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several steps. The initial step involves the reaction of 3-bromo-4-hydroxy-5-ethoxybenzoic acid with allyl bromide to form 4-(allyloxy)-3-bromo-5-ethoxybenzoic acid. The next step involves the reaction of the aforementioned compound with butyryl chloride to form 4-(allyloxy)-3-bromo-5-ethoxy-N-butyrylanilide. The final step involves the reaction of the aforementioned compound with thioacetic acid to form this compound.
Propriétés
Formule moléculaire |
C26H27BrN4O4S |
|---|---|
Poids moléculaire |
571.5 g/mol |
Nom IUPAC |
1-[6-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]butan-1-one |
InChI |
InChI=1S/C26H27BrN4O4S/c1-5-10-21(32)31-19-12-9-8-11-17(19)22-24(28-26(36-4)30-29-22)35-25(31)16-14-18(27)23(34-13-6-2)20(15-16)33-7-3/h6,8-9,11-12,14-15,25H,2,5,7,10,13H2,1,3-4H3 |
Clé InChI |
SRVNHMVAILAKIR-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)Br)OCC=C)OCC |
SMILES canonique |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C(=C4)Br)OCC=C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-methoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307450.png)
![3-(Allylsulfanyl)-6-(5-bromo-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307451.png)
![benzyl 3-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]phenyl ether](/img/structure/B307453.png)
![3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1,2-dimethyl-1H-indol-3-yl)methyl]-1,2-dimethyl-1H-indole](/img/structure/B307454.png)
![Allyl 6-(2-naphthyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307459.png)
![3-[(3-bromo-4-ethoxy-5-methoxyphenyl)(1-methyl-1H-indol-3-yl)methyl]-1-methyl-1H-indole](/img/structure/B307460.png)
![Ethyl 4-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307461.png)
![10-(4-bromophenyl)-9-[3-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B307462.png)

![{4-[bis(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-2-bromo-6-ethoxyphenoxy}acetonitrile](/img/structure/B307464.png)
![Methyl 4-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307466.png)

![1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)
![2-[2-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetamide](/img/structure/B307470.png)